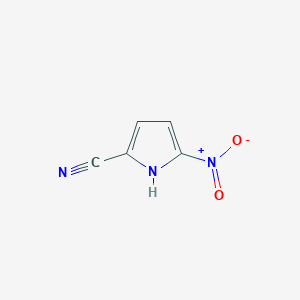

5-Nitro-1H-pyrrole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

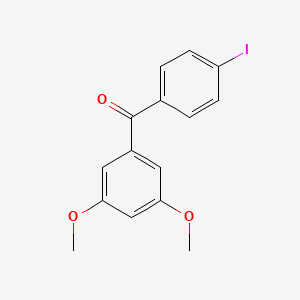

The compound 5-Nitro-1H-pyrrole-2-carbonitrile is a pyrrole derivative characterized by a nitro group and a carbonitrile group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the conjugate addition reaction of 1-pyrroline-5-carbonitrile to α-enones was catalyzed by a chiral silver complex, yielding adducts with good enantiomeric excesses. This process was followed by the reduction of the nitrile group to form a spirocyclic piperidine . Although not directly related to 5-Nitro-1H-pyrrole-2-carbonitrile, this study demonstrates the type of synthetic routes that might be employed for similar compounds.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the structure of crystalline compounds. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . These types of interactions are also relevant for understanding the molecular structure of 5-Nitro-1H-pyrrole-2-carbonitrile.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. The synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile involved cine-substitution reactions with potassium cyanide . These reactions are indicative of the reactivity of the carbonitrile group, which is also present in 5-Nitro-1H-pyrrole-2-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their functional groups. For instance, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, showing absorption and emission at specific wavelengths . Similar studies could provide insights into the properties of 5-Nitro-1H-pyrrole-2-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Gas-Phase Basicity and Protonation

5-Nitro-1H-pyrrole-2-carbonitrile and its derivatives, as part of nitro derivatives of pyrrole, exhibit interesting behaviors in gas-phase basicity and protonation. Studies have shown that while pyrrole and furan act as carbon bases in the gas phase, their nitro derivatives tend to protonate preferentially on the nitro group. This behavior contrasts with 1H-tetrazole and its 5-nitro derivative, which protonate preferentially on the ring (Esseffar et al., 2002).

Corrosion Inhibition

5-Nitro-1H-pyrrole-2-carbonitrile derivatives have been explored for their corrosion inhibition properties. Studies have revealed that certain derivatives effectively inhibit mild steel corrosion in acidic environments by adsorbing onto the metal surface. These derivatives act as anodic type inhibitors, and their efficiency increases with concentration (Verma et al., 2015).

Structural Behavior and Anion Binding

Some nitrophenyl derivatives of pyrrole 2,5-diamides, which include structures related to 5-Nitro-1H-pyrrole-2-carbonitrile, exhibit unique structural behavior and anion binding properties. These compounds can undergo deprotonation in the presence of certain anions, leading to a color change, which is an interesting aspect for potential applications in sensing technologies (Camiolo et al., 2003).

Enhanced Charge-Storage Performance in Nanoporous Carbon Electrodes

Nitrogen-heteroatom configurations, which include pyrrole-based structures, have been manipulated to enhance the charge-storage performance of nanoporous carbon electrodes. These modifications significantly impact the specific surface area, pore size, and wettability of activated carbon, contributing to improved performance in supercapacitors (Sutarsis et al., 2020).

Insecticidal Agents

Derivatives of 5-Nitro-1H-pyrrole-2-carbonitrile have been synthesized and tested as potential insecticidal agents. These compounds exhibit high efficacy against certain insect types, suggesting their potential use in agricultural and pest control applications (Abdelhamid et al., 2022).

Metallo-β-Lactamase Inhibitors

2-Aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a related structure to 5-Nitro-1H-pyrrole-2-carbonitrile, has been studied for its role as a metallo-β-lactamase inhibitor. These compounds show potential in combating antibiotic resistance by inhibiting enzymes that confer resistance to beta-lactam antibiotics (McGeary et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-nitro-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVCRSWBCOBPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614258 |

Source

|

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1H-pyrrole-2-carbonitrile | |

CAS RN |

67903-53-1 |

Source

|

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.